1-(1-Bromo-3-methylbutyl)-4-phenylbenzene
Description
1-(1-Bromo-3-methylbutyl)-4-phenylbenzene (CAS: 1489599-88-3) is a brominated aromatic compound characterized by a 4-phenylbenzene backbone substituted with a 1-bromo-3-methylbutyl chain.
The bromine atom at the 1-position of the butyl chain enhances electrophilic reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions. The methyl group on the butyl chain may influence solubility and metabolic stability, which are critical in medicinal chemistry applications.
Properties
IUPAC Name |
1-(1-bromo-3-methylbutyl)-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br/c1-13(2)12-17(18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVVFFQQEJOZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene typically involves the bromination of 3-methylbutylbenzene. One common method is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The phenyl group can be oxidized to form phenolic compounds under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as 1-phenyl-3-methylbutene.
Oxidation: Phenolic derivatives of the original compound.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for diverse synthetic pathways that can lead to the development of novel compounds with specific functionalities.
Biology
Research has explored the interactions of this compound with biological macromolecules. Its potential biological activities are being investigated, particularly in relation to its reactivity due to the presence of the bromine atom and the phenyl group. These interactions could lead to significant findings in drug discovery and development.
Medicine
The compound's structural properties make it a candidate for drug development. Studies have suggested that derivatives of similar brominated compounds exhibit biological activities such as anticancer effects and antimicrobial properties . The exploration of its pharmacological potential is ongoing, focusing on its mechanism of action and efficacy against various diseases.
Case Studies and Experimental Findings
Several studies have documented the applications and effects of related compounds, providing insights into the potential uses of 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene:
- Anticancer Activity : Research on bromophenols derived from marine algae has shown promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest . These findings suggest that similar structural motifs might confer anticancer properties to 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene.
- Biological Interaction Studies : Compounds with similar structures have been investigated for their interactions with dopamine receptors, indicating potential applications in neuropharmacology . The ability of these compounds to modulate receptor activity could be relevant for developing treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its potential biological effects.
Comparison with Similar Compounds
Structural Analogs and Functional Group Effects
1-(Isothiocyanatomethyl)-4-phenylbenzene (ITC Derivative)
- Structure : Features an isothiocyanate (-N=C=S) group instead of the bromo-3-methylbutyl chain.
- Molecular Weight : ~263.3 g/mol (estimated).
- Key Properties/Applications: Acts as a potent aldehyde dehydrogenase (ALDH) inhibitor, reversing cisplatin resistance in non-small cell lung cancer (NSCLC) cells . Reduces epithelial-mesenchymal transition (EMT) markers (e.g., increases E-cadherin, decreases ABCC1 and ALDH3A1) .
- Comparison: Unlike the brominated compound, the isothiocyanate group confers strong electrophilicity, enabling covalent interactions with thiol groups in enzymes.
4-(Benzyloxy)biphenyl
- Structure : Substituted with a benzyloxy (-OCH2C6H5) group at the 4-position.
- Molecular Weight : 260.336 g/mol .
- Key Properties/Applications :
- High purity (96%) and stability, used in material science (e.g., liquid crystals or polymer precursors).
- Comparison: The ether linkage in 4-(benzyloxy)biphenyl enhances solubility in non-polar solvents, whereas the bromo-alkyl chain in the target compound increases hydrophobicity and reactivity.
1-Bromo-4-(methylsulfonyl)benzene
- Structure : Contains a methylsulfonyl (-SO2CH3) group at the 4-position.
- Molecular Weight : ~235.1 g/mol .
- Key Properties/Applications :
- Intermediate in Suzuki-Miyaura couplings or sulfonamide syntheses.
- Comparison : The electron-withdrawing sulfonyl group deactivates the benzene ring, reducing electrophilic substitution reactivity compared to the bromo-alkyl-substituted compound.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Biological Activity
1-(1-Bromo-3-methylbutyl)-4-phenylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Molecular Formula : CHBr
- IUPAC Name : 1-(1-bromo-3-methylbutyl)-4-phenylbenzene
The synthesis typically involves the bromination of 3-methylbutylbenzene, which can be achieved through various reaction conditions including electrophilic aromatic substitution .
Pharmacological Profile
Research indicates that 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity is limited.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate varying degrees of cytotoxicity, which may be dependent on concentration and exposure time.
- Neuropharmacological Effects : There is emerging evidence that compounds related to 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene may interact with neurotransmitter systems, potentially influencing locomotor activity and other neuropharmacological parameters .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial efficacy of various compounds, 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene demonstrated notable activity against specific strains of bacteria. The minimal inhibitory concentration (MIC) was determined for several pathogens, indicating potential therapeutic applications in infectious diseases.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay conducted on V79 hamster fibroblast cells revealed that 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene exhibited dose-dependent cytotoxic effects. At concentrations above a certain threshold, significant cell death was observed, suggesting a need for further investigation into the compound's safety profile and mechanism of action .
While the exact mechanism by which 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene exerts its biological effects remains under investigation, it is hypothesized that its structural features allow for interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
